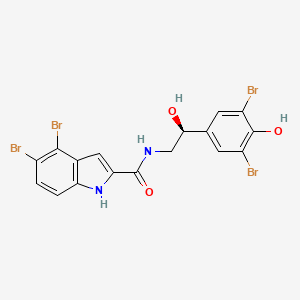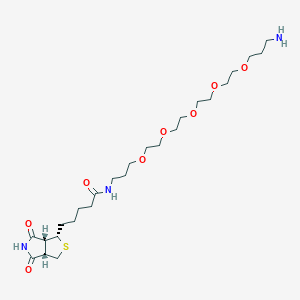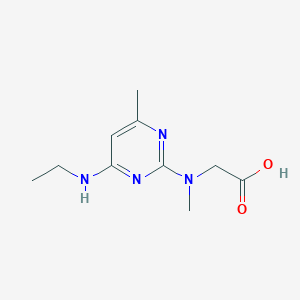
Aspidostomide B
Übersicht
Beschreibung
Aspidostomide B is a chemical compound with the formula C17H12Br4N2O3 . It contains a total of 40 bonds, including 28 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of Aspidostomide B includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Aspidostomide B is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Aspidostomide B is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Aspidostomide B has a molecular weight of 611.90478 g/mol . It contains 12 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 4 Bromine atoms . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Bromopyrrole Alkaloids from Aspidostoma Giganteum
Aspidostomide B is a compound that was identified among other new bromopyrrole alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. These compounds exhibit interesting structural features, such as dibromotyrosine- or bromotryptophan-derived moieties. Aspidostomide E, closely related to Aspidostomide B, has shown moderate activity against the 786-O renal carcinoma cell line, indicating potential anti-cancer properties (Patiño C. et al., 2014).
Total Synthesis of Aspidostomide B and Derivatives
Another significant aspect of Aspidostomide B is the advancement in its total synthesis. The synthesis of Aspidostomide B and its analogs, including regioisomeric N-methyl aspidostomide D, has been achieved through an efficient, five-step sequence. This synthesis approach is vital for further pharmacological studies and potential applications in drug development (Hussain M. A. & Khan F., 2019).
Translational Research and Nursing Science
While not directly related to Aspidostomide B, it's worth noting the importance of translational research in nursing science, emphasizing the application of scientific findings, including those related to compounds like Aspidostomide B, to clinical practice. This research approach is critical for integrating new scientific discoveries into practical healthcare applications, potentially benefiting patient care (Grady P., 2010).
Eigenschaften
IUPAC Name |
4,5-dibromo-N-[(2S)-2-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxyethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br4N2O3/c18-9-1-2-12-8(15(9)21)5-13(23-12)17(26)22-6-14(24)7-3-10(19)16(25)11(20)4-7/h1-5,14,23-25H,6H2,(H,22,26)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFUPRBVMNFKOI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)NCC(C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)NC[C@H](C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspidostomide B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)






![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)



![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)